N-[4-(4-bromopyrazol-1-yl)butyl]thiophene-2-carboxamide
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Overview
Description
N-[4-(4-bromopyrazol-1-yl)butyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromopyrazol-1-yl)butyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Butyl Chain: The bromopyrazole is reacted with butylamine to introduce the butyl chain.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately, often through the reaction of a dicarbonyl compound with elemental sulfur.
Coupling Reaction: Finally, the bromopyrazole-butyl intermediate is coupled with the thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromopyrazol-1-yl)butyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Hydrogen-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-bromopyrazol-1-yl)butyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives are known to be effective.
Industry: Used in the development of new materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[4-(4-bromopyrazol-1-yl)butyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromopyrazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- 4-Bromopyrazole
- N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide
Uniqueness
N-[4-(4-bromopyrazol-1-yl)butyl]thiophene-2-carboxamide is unique due to the combination of its structural features: the thiophene ring, the bromopyrazole moiety, and the butyl chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[4-(4-bromopyrazol-1-yl)butyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3OS/c13-10-8-15-16(9-10)6-2-1-5-14-12(17)11-4-3-7-18-11/h3-4,7-9H,1-2,5-6H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWXOLFGHZSMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCCCN2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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